AS1468240

Factor Xa inhibition Enzymatic assay Anticoagulant potency

AS1468240 is a well-characterized, orally active factor Xa (fXa) inhibitor (human IC50 8.7 nM) from the anthranilamide class. Its distinct structural features—a phenolic hydroxyl group and a 4-(4-methyl-1,4-diazepan-1-yl)benzoyl moiety—make it ideal as a reference compound in purified enzyme assays and in vivo murine thrombosis models. Essential for SAR studies comparing nonamidine fXa inhibitor scaffolds.

Molecular Formula C25H25Cl2N5O3
Molecular Weight 514.4 g/mol
Cat. No. B1667628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS1468240
SynonymsAS1468240;  AS-1468240;  AS 1468240; 
Molecular FormulaC25H25Cl2N5O3
Molecular Weight514.4 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3O)Cl)C(=O)NC4=NC=C(C=C4)Cl
InChIInChI=1S/C25H25Cl2N5O3/c1-31-9-2-10-32(12-11-31)19-6-3-16(4-7-19)24(34)30-23-20(13-18(27)14-21(23)33)25(35)29-22-8-5-17(26)15-28-22/h3-8,13-15,33H,2,9-12H2,1H3,(H,30,34)(H,28,29,35)
InChIKeyNPXOVTDQSPOCHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AS1468240 Factor Xa Inhibitor: A Potent Orally Active Anthranilamide Anticoagulant for Thrombosis Research


AS1468240 (CAS 365462-61-9) is a synthetic small-molecule factor Xa (fXa) inhibitor belonging to the anthranilamide chemical class. Its molecular formula is C₂₅H₂₅Cl₂N₅O₃ with a molecular weight of 514.4 g/mol. Identified through a conjugation strategy aimed at boosting oral anticoagulant effect, AS1468240 demonstrates potent inhibition of human fXa and prolongs coagulation time in murine models [1].

Why AS1468240 Cannot Be Substituted by Generic Factor Xa Inhibitors Without Loss of Research Continuity


Factor Xa inhibitors constitute a chemically diverse class encompassing nonamidine derivatives (e.g., rivaroxaban, apixaban, edoxaban) and amidine-based compounds [1]. Even among nonamidine structures, the P1 binding element and P4 substituents critically govern enzyme inhibition potency, oral anticoagulant activity, and in vivo efficacy [2]. Anthranilamide derivatives such as AS1468240 possess distinct structural features—including a phenolic hydroxyl group and a 4-(4-methyl-1,4-diazepan-1-yl)benzoyl moiety—that produce a unique pharmacological profile not interchangeable with alternative fXa inhibitors [1]. The absence of direct comparative data for many analogs underscores the risk of experimental inconsistency when substituting AS1468240 with superficially similar compounds.

AS1468240 Product-Specific Quantitative Differentiation Evidence vs. Comparator fXa Inhibitors


Human Factor Xa Enzymatic Inhibition: AS1468240 vs. Rivaroxaban, Apixaban, Edoxaban

AS1468240 inhibits human factor Xa with an IC₅₀ of 8.7 nM in a purified enzymatic assay [1]. This potency is approximately 12.4-fold weaker than rivaroxaban (IC₅₀ = 0.7 nM), approximately 32-fold weaker than edoxaban's free fXa Ki (0.561 nM), and substantially weaker than apixaban's human fXa Ki (0.08 nM) [2][3][4]. The activity difference places AS1468240 in a distinct potency tier, relevant for dose-response experimental designs.

Factor Xa inhibition Enzymatic assay Anticoagulant potency

In Vivo Coagulation Time Prolongation: AS1468240 Murine Efficacy Benchmark

AS1468240 demonstrates oral anticoagulant activity in mice, significantly prolonging coagulation time following oral administration [1]. While the primary publication establishes oral efficacy qualitatively, the absence of a direct head-to-head in vivo comparison with rivaroxaban, apixaban, or edoxaban under identical experimental conditions limits the strength of differential claims. Class-level inference positions AS1468240 among orally active fXa inhibitors with confirmed in vivo anticoagulant activity [1].

In vivo anticoagulation Mouse model Coagulation time

Structural Differentiation: Anthranilamide Scaffold with Phenolic Hydroxyl vs. Clinical Nonamidine fXa Inhibitors

AS1468240 features an anthranilamide core with a phenolic hydroxyl group at the 3-position and a 4-(4-methyl-1,4-diazepan-1-yl)benzoyl moiety at the P4 position, distinguishing it structurally from the oxazolidinone-based rivaroxaban, the pyrazolopyridine-based apixaban, and the thiazolopyridine-based edoxaban [1]. The presence of the phenolic hydroxyl group was a key optimization step that enhanced oral anticoagulant effect in the anthranilamide series [1]. The diazepane-containing P4 substituent represents a unique binding element not present in any approved clinical fXa inhibitor.

Chemical scaffold Anthranilamide derivative Structure-activity relationship

AS1468240 Research Applications: Factor Xa Pharmacology, Thrombosis Modeling, and Anticoagulant Discovery


In Vitro Factor Xa Enzymatic Inhibition Studies

Researchers conducting purified enzyme assays requiring a well-characterized fXa inhibitor with documented human IC₅₀ (8.7 nM) can employ AS1468240 as a reference compound or tool inhibitor. Its potency tier—approximately one order of magnitude weaker than rivaroxaban—provides a useful comparator for structure-activity relationship (SAR) studies in anthranilamide-based inhibitor discovery programs [1].

Murine In Vivo Thrombosis and Coagulation Models

AS1468240 is suitable for oral administration studies in mouse models of thrombosis and coagulation, where its confirmed ability to prolong coagulation time validates its systemic anticoagulant activity [1]. This enables researchers to investigate fXa-dependent pathways in vivo without the confounding factor of parenteral administration required for non-orally available inhibitors.

Anticoagulant Lead Optimization and Fragment-Based Drug Discovery

AS1468240 was developed using a conjugation strategy and a Free-Wilson-like fragment recommender system, making it a valuable case study for medicinal chemistry teams exploring rational design approaches for oral anticoagulants [1]. Its anthranilamide scaffold with phenolic hydroxyl substitution exemplifies successful optimization for oral activity enhancement.

Comparative Pharmacology of fXa Inhibitor Chemical Classes

Investigators comparing the pharmacological profiles of structurally diverse fXa inhibitors can use AS1468240 as a representative anthranilamide derivative, contrasting its enzymatic potency (IC₅₀ = 8.7 nM) and scaffold features with oxazolidinone (rivaroxaban), pyrazolopyridine (apixaban), and thiazolopyridine (edoxaban) inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AS1468240

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.